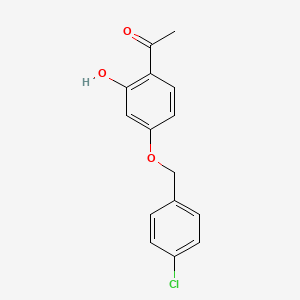

1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)ethanone

Description

1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)ethanone is a hydroxyacetophenone derivative characterized by a phenyl ring substituted with a 4-chlorobenzyloxy group at the 4-position, a hydroxyl group at the 2-position, and an ethanone (acetyl) group. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the chlorobenzyloxy group and hydrogen-bonding capacity from the hydroxyl group.

Properties

IUPAC Name |

1-[4-[(4-chlorophenyl)methoxy]-2-hydroxyphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-10(17)14-7-6-13(8-15(14)18)19-9-11-2-4-12(16)5-3-11/h2-8,18H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBYYIKLPLXQNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OCC2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40839093 | |

| Record name | 1-{4-[(4-Chlorophenyl)methoxy]-2-hydroxyphenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40839093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821780-53-4 | |

| Record name | 1-{4-[(4-Chlorophenyl)methoxy]-2-hydroxyphenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40839093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The hydroxy group on 2-hydroxyacetophenone is deprotonated by a base such as potassium carbonate (), generating a phenoxide ion. This ion attacks the electrophilic carbon in 4-chlorobenzyl chloride, displacing the chloride leaving group and forming the ether bond. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetone at 60–80°C for 4–6 hours.

Representative equation:

Optimization Parameters

-

Base selection : Potassium carbonate outperforms weaker bases (e.g., sodium bicarbonate) due to its ability to fully deprotonate the phenolic hydroxyl.

-

Solvent effects : DMF enhances reaction rates via solvation of ionic intermediates, but acetone offers a safer alternative with comparable yields (~75–80%).

-

Temperature : Reactions conducted above 70°C reduce completion time but risk side reactions such as oxidation of the acetophenone moiety.

Alternative Synthesis via Friedel-Crafts Acetylation

A less common route involves Friedel-Crafts acylation to construct the acetophenone core before introducing the chlorobenzyloxy group. This method is advantageous when starting from simpler phenolic precursors.

Stepwise Procedure

-

Friedel-Crafts acetylation : Phenol reacts with acetyl chloride in the presence of a Lewis acid (e.g., aluminum chloride, ) to form 2-hydroxyacetophenone.

-

Etherification : The intermediate undergoes benzylation with 4-chlorobenzyl chloride as described in Section 1.

Critical considerations :

-

Excess acetyl chloride (1.2–1.5 equiv) ensures complete acetylation.

-

Hydrolysis of unreacted acetyl chloride requires careful quenching with weak bases (e.g., sodium bicarbonate).

Industrial-Scale Production and Purification

Industrial protocols emphasize cost-effective purification. After the reaction, the crude product is isolated via recrystallization from ethanol/water mixtures, achieving >95% purity. Large-scale reactors utilize temperature-controlled jacketed vessels to maintain optimal reaction conditions.

Table 1: Comparison of Laboratory and Industrial Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | DMF or acetone | Toluene or ethyl acetate |

| Base | ||

| Temperature | 60–80°C | 70–90°C |

| Purification | Column chromatography | Recrystallization |

| Yield | 75–85% | 80–87% |

| Source |

Byproduct Analysis and Mitigation Strategies

Common byproducts include:

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products:

Oxidation: Formation of 4-(4-chlorobenzyloxy)-2-hydroxybenzoic acid.

Reduction: Formation of 1-(4-(4-chlorobenzyloxy)-2-hydroxyphenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)ethanone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in the development of pharmaceutical drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Group Variations

1-[4-(Benzoyloxy)-2-hydroxyphenyl]ethanone

- Structure : Benzoyloxy (BzO) at 4-position, hydroxyl (OH) at 2-position.

- Key Differences : Replacement of 4-chlorobenzyloxy with benzoyloxy.

- Synthesis involves acyl protection of hydroxyl groups .

2-[(4-Chlorophenyl)thio]-1-(2-hydroxyphenyl)ethanone

- Structure : Thioether-linked 4-chlorophenyl at 2-position, OH at 2-position.

- Key Differences : Thioether (S-linkage) instead of benzyloxy.

- Implications : The thio group may improve metal coordination (e.g., in antifungal metal complexes) but could reduce oxidative stability .

1-(2-Hydroxy-4-methoxyphenyl)ethanone

Impact of Substituents on Properties

- Reactivity : The hydroxyl group at the 2-position facilitates hydrogen bonding and participation in condensation reactions (e.g., chalcone synthesis, as in ).

- Stability : Chlorobenzyloxy groups are less prone to hydrolysis than acetyloxy or benzoyloxy groups, enhancing stability under physiological conditions .

Biological Activity

1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)ethanone, a compound with potential biological significance, has garnered attention for its diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other therapeutic potentials, supported by various studies and data.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been noted to act as an inhibitor or modulator of certain enzymes and receptors, which leads to various biological effects including:

- Antimicrobial Activity: The compound shows promise against various bacterial strains.

- Anti-inflammatory Effects: It may inhibit inflammatory pathways.

- Potential Anticancer Properties: Some studies suggest it could affect cancer cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were established as follows:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Escherichia coli | 62.5 - 125 |

These results suggest that the compound possesses bactericidal activity, inhibiting protein synthesis pathways and affecting nucleic acid production in bacteria .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been evaluated in various models. It has shown the ability to reduce inflammatory markers in vitro and in vivo, indicating its potential as a therapeutic agent for inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Study on Antimicrobial Efficacy:

- A study tested the efficacy of this compound against clinical isolates of Staphylococcus aureus, showing a significant reduction in bacterial load in treated samples compared to controls.

-

Evaluation of Anti-inflammatory Properties:

- In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to untreated controls, supporting its anti-inflammatory potential.

- Anticancer Activity:

Q & A

Q. Table 1: Synthetic Protocol Overview

| Step | Component | Role | Conditions |

|---|---|---|---|

| 1 | 4-Hydroxyacetophenone | Starting material | Ethanol solvent |

| 2 | 4-Chlorobenzyl chloride | Alkylating agent | Excess (1.2 equiv) |

| 3 | Anhydrous K₂CO₃ | Base catalyst | Reflux at ~78°C |

| 4 | Ethanol | Solvent | 6-hour reaction time |

Basic: How is this compound characterized in academic research?

Methodological Answer:

Characterization typically involves:

- Melting Point : Determined via differential scanning calorimetry (DSC).

- Spectroscopy :

- ¹H NMR: δ 2.6 (s, CH₃), δ 5.1 (s, OCH₂), δ 6.8–7.4 (aromatic protons) .

- ¹³C NMR: δ 195–200 (C=O), δ 60–70 (OCH₂) .

- X-ray Crystallography : Used to resolve bond lengths (e.g., C–O: ~1.36 Å) and spatial arrangement .

Advanced: How can reaction yield be optimized for this compound?

Methodological Answer:

Key variables include:

- Catalyst : Anhydrous K₂CO₃ is standard, but Cs₂CO₃ may enhance nucleophilicity.

- Solvent : Polar aprotic solvents (e.g., DMF) may accelerate alkylation but require rigorous anhydrous conditions.

- Temperature : Microwave-assisted synthesis at 100–120°C reduces reaction time .

Contradiction Note : Ethanol is preferred for solubility of intermediates, but DMF improves kinetics. Validate via TLC monitoring .

Advanced: What computational methods predict its reactivity in nucleophilic substitution?

Methodological Answer:

- Density Functional Theory (DFT) : Models charge distribution on the aromatic ring and electrophilic centers.

- Molecular Electrostatic Potential (MEP) : Identifies reactive sites (e.g., hydroxyl oxygen) for alkylation or acylation .

- Case Study : DFT studies on analogous compounds show that electron-withdrawing groups (e.g., –Cl) increase electrophilicity at the para position .

Advanced: How are crystallographic refinement challenges addressed for this compound?

Methodological Answer:

Advanced: What role does this compound play in synthesizing heterocyclic systems?

Methodological Answer:

- Intermediate : Used to prepare hydroxypyrimidines (e.g., via condensation with urea) or benzofurans (via cyclization) .

- Biological Relevance : Derivatives exhibit HDAC inhibitory activity, validated via enzymatic assays (IC₅₀ ~5–10 µM) .

Advanced: How are spectral data contradictions resolved (e.g., unexpected NMR shifts)?

Methodological Answer:

- Troubleshooting Steps :

Advanced: What mechanistic insights explain its regioselective alkylation?

Methodological Answer:

- Kinetic vs. Thermodynamic Control :

- Role of Base : K₂CO₃ deprotonates the hydroxyl group, enhancing nucleophilicity .

Advanced: How does structural modification impact its bioactivity?

Methodological Answer:

- Structure-Activity Relationships (SAR) :

- Case Study : 2-Chloro-4'-hydroxyacetophenone derivatives show enhanced antibacterial activity (MIC ~2 µg/mL) compared to non-chlorinated analogs .

Advanced: What are its applications in materials science?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.